Chlorhydrate d'articaïne

Vue d'ensemble

Description

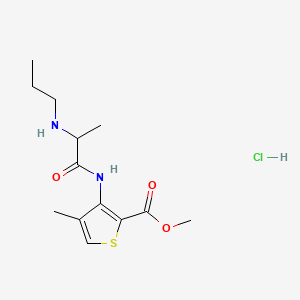

Le chlorhydrate d'Articaïne est un anesthésique local de type amide utilisé dans de nombreux pays. Il est unique parmi les anesthésiques locaux en raison de la présence d'un cycle thiophène, qui améliore sa solubilité lipidique . Le this compound est connu pour son action rapide et son contrôle efficace de la douleur, ce qui en fait un choix populaire dans les procédures dentaires .

Applications De Recherche Scientifique

Articaine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Articaine hydrochloride is an amide local anesthetic widely used in dentistry . Its primary target is the sodium ion channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

Articaine hydrochloride acts by inhibiting nerve impulse conduction through the blockade of sodium channels . This blockade increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the transmission of pain signals is blocked, leading to local anesthesia .

Biochemical Pathways

It is known that the drug’s action primarily involves the interruption of sodium ion flow across nerve membranes, which is crucial for the initiation and conduction of nerve impulses .

Pharmacokinetics

Articaine hydrochloride exhibits rapid absorption and onset of action . The time to maximum drug concentrations occurs about 10 to 15 minutes after submucosal injection . The elimination half-life of articaine is about 20 minutes . It is metabolized in the liver and plasma, and about 90% of articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney .

Result of Action

The primary result of articaine hydrochloride’s action is the induction of local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . By blocking the transmission of pain signals at the level of the sodium ion channels on nerve membranes, articaine hydrochloride effectively numbs the area where it is administered, thereby alleviating pain .

Analyse Biochimique

Biochemical Properties

Articaine hydrochloride plays a crucial role in biochemical reactions by inhibiting nerve impulse conduction. It achieves this by blocking sodium channels on the neuronal cell membrane, which prevents the initiation and propagation of action potentials . The compound interacts with various biomolecules, including sodium ion channels, which are essential for nerve signal transmission . By binding to these channels, articaine hydrochloride stabilizes the neuronal membrane and reduces its excitability .

Cellular Effects

Articaine hydrochloride affects various cell types and cellular processes. It primarily influences neuronal cells by inhibiting sodium channels, leading to a decrease in nerve excitability and conduction . This inhibition affects cell signaling pathways, particularly those involved in pain transmission. The compound also affects cellular metabolism by altering ion fluxes and membrane potential .

Molecular Mechanism

The molecular mechanism of action of articaine hydrochloride involves the reversible blockade of sodium ion channels on the neuronal cell membrane . This blockade interferes with the electrical excitation in the nerve, slowing the propagation of the nerve impulse and reducing the rate of action potential rise . Articaine hydrochloride binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing the influx of sodium ions . This action results in the inhibition of nerve impulse conduction and provides local anesthesia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of articaine hydrochloride change over time. The compound is known for its rapid onset and intermediate duration of action . Articaine hydrochloride is metabolized quickly via hydrolysis in the blood into its inactive metabolite articainic acid, which is excreted by the kidney . The stability of articaine hydrochloride is influenced by its ester group, which undergoes hydrolysis by plasma esterases . Long-term effects on cellular function are minimal due to its rapid metabolism and clearance .

Dosage Effects in Animal Models

The effects of articaine hydrochloride vary with different dosages in animal models. At therapeutic doses, articaine hydrochloride provides effective local anesthesia with minimal adverse effects . At higher doses, it can cause toxic effects such as central nervous system depression, respiratory depression, and cardiovascular effects . The maximum recommended dose of articaine hydrochloride should not exceed 7 mg/kg to avoid toxicity .

Metabolic Pathways

Articaine hydrochloride is metabolized primarily by plasma esterases and to a lesser extent by hepatic enzymes . The compound undergoes hydrolysis to form articainic acid, which is then conjugated with glucuronic acid and excreted by the kidneys . This rapid metabolism reduces the risk of systemic toxicity and allows for a shorter duration of action compared to other local anesthetics .

Transport and Distribution

Articaine hydrochloride is transported and distributed within cells and tissues through passive diffusion due to its high lipid solubility . The compound readily crosses cell membranes and accumulates in nerve tissues, where it exerts its anesthetic effects . Articaine hydrochloride is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of articaine hydrochloride is primarily within the neuronal cell membrane, where it binds to sodium ion channels . This localization is crucial for its anesthetic action, as it allows the compound to effectively block nerve impulse conduction . Articaine hydrochloride does not require specific targeting signals or post-translational modifications for its activity, as its lipid solubility facilitates its distribution to the site of action .

Méthodes De Préparation

La synthèse du chlorhydrate d'Articaïne implique plusieurs étapes clés :

Réaction d'Amidation : Le processus commence par l'amidification du 4-méthyl-3-aminothiophène-2-méthylformiate et du chlorure de 2-chloro propionyle.

Réaction d'Ammoniation : Le produit intermédiaire subit une ammoniation avec de la propylamine.

Réaction de Salification : Enfin, le produit est soumis à une réaction de salification avec de l'acide chlorhydrique concentré pour obtenir le this compound.

Une autre méthode implique :

Réaction du Méthyl Mercaptoacétate avec le 2-Méthyl Acrylonitrile : Cette réaction se produit dans une solution mixte de méthylate de sodium et de méthanol.

Formation d'un Intermédiaire : Le composé intermédiaire est traité avec du peroxyde d'hydrogène et de l'acide chlorhydrique concentré.

Étapes Finales : L'intermédiaire est ensuite mis en réaction avec du chlorure d'alpha-chloropropionyle, suivi de la n-propylamine, puis cristallisé pour obtenir le this compound.

Analyse Des Réactions Chimiques

Le chlorhydrate d'Articaïne subit diverses réactions chimiques :

Réduction : Les réactions de réduction sont moins fréquentes pour le this compound en raison de sa structure stable.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le cycle thiophène.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et diverses amines pour les réactions de substitution . Les principaux produits formés dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Biologie : La recherche se concentre sur ses effets sur les cellules nerveuses et sa neurotoxicité potentielle.

Médecine : Il est largement utilisé dans les procédures dentaires pour l'anesthésie locale.

Industrie : Le this compound est produit à l'échelle industrielle pour une utilisation dans les anesthésiques dentaires.

5. Mécanisme d'Action

Le this compound exerce ses effets en bloquant les canaux sodium sur les membranes des cellules nerveuses . Cette action inhibe l'initiation et la conduction des impulsions nerveuses, conduisant à une anesthésie localisée . Le cycle thiophène unique du composé améliore sa solubilité lipidique, lui permettant de pénétrer plus efficacement les membranes nerveuses .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'Articaïne est comparé à d'autres anesthésiques locaux tels que la lidocaïne, la mépivacaïne et la bupivacaïne . Ses caractéristiques uniques comprennent :

Cycle Thiophène : Contrairement aux autres anesthésiques locaux qui contiennent un cycle benzénique, le this compound possède un cycle thiophène, ce qui augmente sa solubilité lipidique.

Groupe Ester : Il contient un groupe ester supplémentaire qui est rapidement métabolisé par les estérases dans le sang et les tissus.

Des composés similaires incluent :

Mépivacaïne : Un autre anesthésique local de type amide avec une structure et un profil pharmacocinétique différents.

Bupivacaïne : Connue pour ses effets de longue durée, mais avec un risque de toxicité plus élevé que le this compound.

Le this compound se distingue par son action rapide, son contrôle efficace de la douleur et sa structure chimique unique, ce qui en fait un composé précieux dans l'anesthésie dentaire .

Propriétés

IUPAC Name |

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045444 | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161448-79-9, 23964-57-0 | |

| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.